![molecular formula C11H13N5O2S B2845726 1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097892-54-9](/img/structure/B2845726.png)
1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Description
1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of piperazine, which is a heterocyclic compound commonly used in medicinal chemistry. MTSET has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the development of various derivatives containing piperazine and thiadiazole moieties, demonstrating significant antimicrobial activities. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine synthesized from aminothiourea and carbon disulfide showed inhibitory effects against certain pathogens, highlighting their potential as antimicrobial agents (Xia, 2015). Similarly, a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol demonstrated cytotoxicity towards various cancer cell lines, suggesting their potential use as anticancer agents (Murty et al., 2013).
Tuberculostatic Activity
Compounds incorporating the phenylpiperazine moiety have been explored for their tuberculostatic activity. For instance, derivatives such as (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole have been synthesized and tested in vitro, with some showing minimum inhibiting concentrations within a certain range, indicating their potential in treating tuberculosis (Foks et al., 2004).
Antifungal and Anticancer Potential
The exploration of 1,2,5-thiadiazole derivatives has also extended into antifungal and anticancer research, with compounds showing potent and selective ligands at human receptors relevant to these diseases. This underscores the versatility of these compounds in drug development for various therapeutic applications (Sabb et al., 2001).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-8-6-9(13-18-8)11(17)16-4-2-15(3-5-16)10-7-12-19-14-10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVMAZUVZJWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
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